molecular formula C19H17N3O2 B12691618 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol CAS No. 13387-93-4

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

Cat. No.: B12691618
CAS No.: 13387-93-4
M. Wt: 319.4 g/mol
InChI Key: HHIGLELKXRBSBP-UHFFFAOYSA-N
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Description

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound featuring a fused pyrimido-oxazin core substituted with benzyl (C3) and phenyl (C6) groups.

Properties

CAS No.

13387-93-4

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-benzyl-6-phenyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one

InChI

InChI=1S/C19H17N3O2/c23-19-17-16(20-18(21-19)15-9-5-2-6-10-15)12-22(13-24-17)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,23)

InChI Key

HHIGLELKXRBSBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)OCN1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from damage .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance . The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol may exhibit anticancer properties by inducing apoptosis in cancer cells. This property is crucial for developing novel cancer therapies that target specific cellular mechanisms involved in tumor growth and metastasis .

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of this compound. It may play a role in protecting neuronal cells from degeneration associated with diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanisms could be related to its antioxidant activity and ability to modulate neurotransmitter levels.

Case Study 1: Antioxidant Evaluation

A study conducted on similar pyrimidine derivatives showed their effectiveness in scavenging DPPH radicals and inhibiting lipid peroxidation. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that the compound exhibited significant antibacterial activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

Mechanism of Action

The mechanism of action of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Influence

The table below summarizes key structural and functional differences between the target compound and related analogs:

Compound Name/Scaffold Core Structure Substituents Key Functional Impact References
Target Compound Pyrimido[4,5-e][1,3]oxazin-8-ol C3: Benzyl; C6: Phenyl Potential steric/electronic modulation N/A
1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (e.g., 20a) Pyrimido[4,5-d][1,3]oxazin-2-one C4: Dual methyl groups Enhanced selectivity for EGFRL858R/T790M (IC50: 4.5 nM)
Imidazo[4,5-e][1,3]diazepine-4,8-dione Imidazo-diazepine-dione Variable substituents on imidazole Antiviral (HBV, HCV) and cytostatic activity
Pyrimido[2,1-b][1,3,5]thiadiazin-6-one Pyrimido-thiadiazinone C3: Benzyl; C8: Trifluoromethyl Altered electronic profile due to sulfur substitution

Key Observations :

  • In contrast, C4-alkylated pyrimido-oxazin-2-one derivatives (e.g., 20a) achieve mutant-selective EGFR inhibition by optimizing interactions with the T790M gatekeeper residue .
  • Heteroatom Variation: Replacement of oxygen with sulfur in pyrimido-thiadiazinone () introduces distinct electronic properties, which could modulate solubility, metabolic stability, or target affinity .
  • Ring Fusion : Imidazo-diazepine derivatives () exhibit antiviral activity, suggesting that fused ring systems with nitrogen-rich cores may favor interactions with viral enzymes over kinases .
EGFR Inhibition
  • Pyrimido-oxazin-2-one derivatives : Compound 20a (C4 dual-methyl) inhibits EGFRL858R/T790M with an IC50 of 4.5 nM and >100-fold selectivity over EGFRWT. Anti-proliferative activity in H1975 cells (EGFR mutant) ranges from 135 nM to >9 μM .
  • Target Compound : While direct data are unavailable, the benzyl and phenyl substituents may hinder or enhance binding depending on their orientation relative to the ATP-binding pocket.
Antiviral and Cytostatic Activity
  • Imidazo-diazepine-4,8-diones : Exhibit submicromolar activity against measles virus and cytostatic effects on cancer cell lines (e.g., lung, breast) .

Physicochemical Properties

  • Volume Changes During Polymerization : Benzoxazine analogs () exhibit macro-scale volume expansion during curing due to ring-opening polymerization, though the target compound’s hydroxyl group may alter this behavior .
  • Lipophilicity: The trifluoromethyl group in pyrimido-thiadiazinone () increases lipophilicity, whereas the target compound’s hydroxyl group may enhance solubility .

Biological Activity

3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure combines features of pyrimidine and oxazine rings, which contribute to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is C19H19N3O. The presence of benzyl and phenyl groups enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.

Property Value
Molecular Weight319.357 g/mol
CAS Number13387-93-4
Chemical StructureStructure

Biological Activities

Research has demonstrated that 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol exhibits a range of biological activities:

1. Anticancer Activity

Preliminary studies suggest that this compound may inhibit the activity of mutant forms of isocitrate dehydrogenase (IDH1 and IDH2), which are implicated in various cancers. This inhibition could lead to reduced tumor growth and proliferation .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. It is being explored for its effectiveness against bacterial strains and fungi .

3. Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. In animal models, it has shown promise in reducing seizure frequency and severity .

The biological activity of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
  • Receptor Interaction : It has been suggested that this compound interacts with various receptors in the central nervous system (CNS), contributing to its neuroprotective effects.

Synthesis Methods

The synthesis of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the bicyclic structure through condensation reactions.
  • Cyclization Techniques : Employing cyclization strategies that facilitate the formation of both the pyrimidine and oxazine rings simultaneously.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Evaluation

In a study evaluating its anticancer properties, 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study investigated its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol, and how can reaction conditions be optimized?

Synthetic routes for structurally similar heterocyclic compounds often involve nucleophilic substitution or coupling reactions. For example, in analogous pyrimidine derivatives, reactions with substituted phenols or thiophenols under basic conditions (e.g., K₂CO₃ in DMF or ethanol) at 60–80°C yield intermediates with high purity (≥90%) after column chromatography . Key parameters include inert gas protection (argon), stoichiometric ratios (1:1.2 for nucleophile:substrate), and purification via silica gel chromatography (EtOAc/hexane gradients). Reaction progress should be monitored via TLC and NMR to confirm intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Characterization should combine:

  • ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry.
  • Mass spectrometry (ESI or EI) to verify molecular weight (e.g., [M+1]⁺ peaks).
  • IR spectroscopy for functional group identification (e.g., C=O stretches at ~1700 cm⁻¹).
  • HPLC-PDA with C18 columns (acetonitrile/water gradients) for purity assessment (>95%) .
    For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended .

Q. How can purification challenges arising from by-products or isomer formation be addressed?

By-products from incomplete substitution or oxidation can be minimized using excess nucleophiles (1.2–1.5 eq) and controlled reaction times. Isomers (e.g., diastereomers) may require chiral HPLC (Chiralpak® columns) or recrystallization with polar solvents (MeOH/H₂O). For persistent impurities, preparative TLC or flash chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) is effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzyl or phenyl groups?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/-donating groups) at the benzyl or phenyl positions.
  • Step 2 : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity.
  • Step 3 : Apply QSAR modeling (e.g., CoMFA or machine learning) to correlate substituent properties (logP, Hammett constants) with bioactivity .
  • Step 4 : Validate predictions via targeted synthesis and retesting .

Q. What computational strategies can predict the compound’s environmental fate or toxicity?

  • Physicochemical modeling : Estimate logP, pKa, and solubility using software like EPI Suite™ to predict environmental partitioning .
  • Ecotoxicology : Apply quantitative structure-toxicity relationship (QSTR) models to assess acute/chronic effects on aquatic organisms.
  • Biotransformation pathways : Use MetaSite® or similar tools to simulate microbial degradation products .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

  • Hypothesis testing : Compare variables (e.g., solvent polarity, temperature) across replicates using factorial design (e.g., 2³ factorial matrix).
  • Data triangulation : Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Systematic review : Analyze batch-specific impurities (HPLC-MS) or stereochemical inconsistencies (circular dichroism) .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalysis : Use immobilized bases (e.g., polymer-supported K₂CO₃) for recyclability.
  • Energy efficiency : Optimize microwave-assisted synthesis to reduce reaction times (30 mins vs. 6 hrs) .

Methodological Notes

  • Experimental design : For bioactivity studies, use randomized block designs with split-plot arrangements to account for variables like assay plate position or operator bias .
  • Data reporting : Include detailed spectral data (e.g., NMR δ values, coupling constants) and chromatograms in supplementary materials to ensure reproducibility .

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